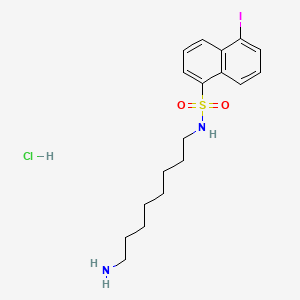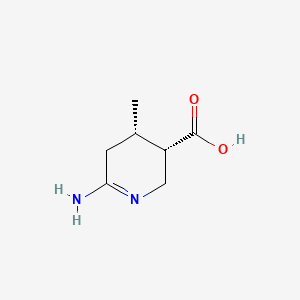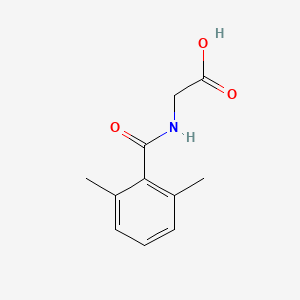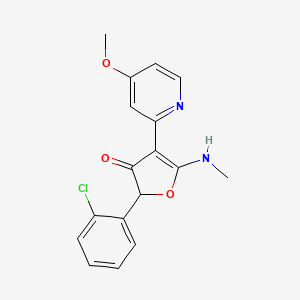
J-8 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
J-8 hydrochloride is a synthetic compound that is used in a variety of laboratory experiments. It is a white, crystalline solid that is soluble in water and has a molecular weight of 253.65 g/mol. It is a commonly used compound in the field of medicinal chemistry and is used to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
"Complexes formed between calmodulin and the antagonists J-8 and TFP in solution" by Craven et al. (1996): This study investigates the binding of N-(8-aminooctyl)-5-iodonaphthalene-1-sulfonamide (J-8) and trifluoperazine (TFP) to intact calcium-saturated bovine calmodulin (CaM) and the C-terminal domain. The primary interaction between J-8 and the protein is explored, providing insights into the molecular interactions of J-8 hydrochloride (Craven et al., 1996).
"Inhibitory Effects of J78, a Newly Synthesized 1,4-Naphthoquinone Derivative, on Experimental Thrombosis and Platelet Aggregation" by Jin et al. (2004): Although this study focuses on J78, a 1,4-naphthoquinone derivative, it provides insights into the potential medical applications of similar compounds. The study examines the antiplatelet activity and antithrombotic efficacy of J78, which could be relevant for understanding the effects of J-8 hydrochloride (Jin et al., 2004).
properties
IUPAC Name |
N-(8-aminooctyl)-5-iodonaphthalene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25IN2O2S.ClH/c19-17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)21-14-6-4-2-1-3-5-13-20;/h7-12,21H,1-6,13-14,20H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFBJMOXMGXQGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClIN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propenoicacid,3-(5-ethoxy-1,2-dioxolan-3-yl)-,methylester,[3alpha(Z),5bta]-(9CI)](/img/no-structure.png)
![2-Methyl-1,2,3,5-tetrahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B573917.png)
![9-Fluoro-2,4-diazatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraen-3-amine](/img/structure/B573920.png)






![2-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B573935.png)